![molecular formula C20H14F3NO2 B12571782 N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide CAS No. 634186-75-7](/img/structure/B12571782.png)
N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide is an organic compound that features a biphenyl group, a hydroxy group, and a trifluoromethyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a fluoride source to activate TMSCF3, allowing it to react with the appropriate benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Biphenyl-3-yl-2-trifluoromethyl-benzamide: Similar structure but with different substitution patterns.
Trifluorotoluene Derivatives: Compounds like 3-aminobenzotrifluoride, used in herbicide synthesis.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide is unique due to its combination of a biphenyl group, a hydroxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
634186-75-7 |
|---|---|
Formule moléculaire |
C20H14F3NO2 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-phenylphenyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)14-10-11-18(25)16(12-14)19(26)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,25H,(H,24,26) |
Clé InChI |
FCFMJPPTRMTXHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


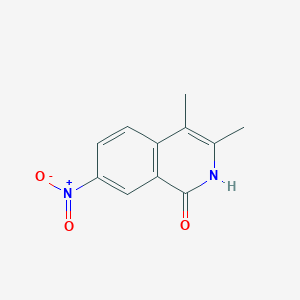
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
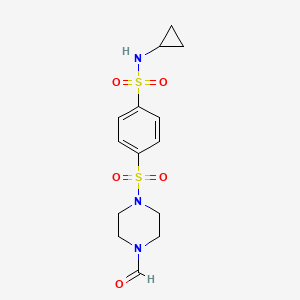
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

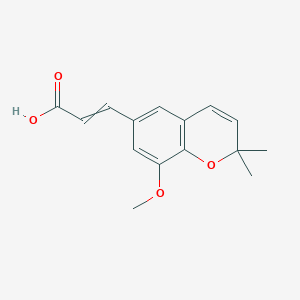
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
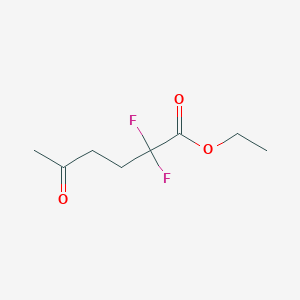
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
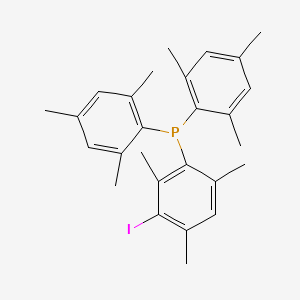
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
